N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15349658
InChI: InChI=1S/C22H21ClFN3OS/c23-17-13-16(9-10-18(17)24)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)
SMILES:
Molecular Formula: C22H21ClFN3OS
Molecular Weight: 429.9 g/mol

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

CAS No.:

Cat. No.: VC15349658

Molecular Formula: C22H21ClFN3OS

Molecular Weight: 429.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide -

Specification

Molecular Formula C22H21ClFN3OS
Molecular Weight 429.9 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C22H21ClFN3OS/c23-17-13-16(9-10-18(17)24)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)
Standard InChI Key UENYGJQRSCZQAA-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4

Introduction

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a chloro and fluorine substituent on the aromatic ring, as well as a diazaspiro moiety. This compound belongs to the family of acetamides and contains a spirocyclic system, which is known for imparting distinctive biological properties.

Synthesis and Chemical Reactions

The synthesis of N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide typically involves multi-step organic synthesis techniques. These methods allow for precise control over the molecular architecture and functionalization of the compound, ensuring high yields and purity.

Synthetic StepsDescription
Formation of Diazaspiro MoietyInvolves the creation of the spirocyclic system
Introduction of Sulfanyl GroupIncorporation of the sulfanyl moiety into the structure
Acetamide FormationFinal step involving the formation of the acetamide group

Biological Activity and Potential Applications

Compounds featuring diazaspiro structures often exhibit significant biological activities, including interactions with enzymes or receptors. The presence of both nitrogen atoms in the diazaspiro structure and functional groups like fluorophenyl may facilitate binding to these targets, influencing cellular pathways and biological responses.

Potential Biological TargetsPossible Mechanisms
EnzymesInhibition or activation of enzymatic activities
ReceptorsBinding and modulation of receptor-mediated responses

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide can be compared with other compounds that share structural similarities but differ in specific functional groups or substituents.

Compound NameStructure FeaturesUnique Aspects
N-(3-Chloro-4-fluorophenyl)-2-methylthioacetamideContains sulfur but lacks spiro structureSimpler structure with potential for different reactivity
N-(4-Fluorophenyl)-2-thioacetamideSimilar thioamide functionalityDifferent halogen substitution pattern
2-{(E)-[(3-Chloro-4-fluorophenyl)methylidene]amino}-N-(phenyl)acetamideContains an imine linkageDifferent mechanism of action due to imine formation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator